Tin(II) trifluoromethanesulfonate

説明

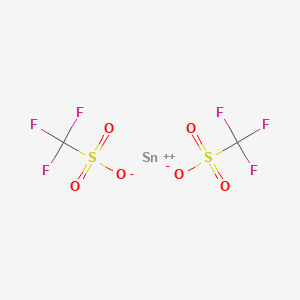

Tin(II) trifluoromethanesulfonate (Sn(OTf)₂; CAS 62086-04-8) is a Lewis acid catalyst widely used in organic synthesis and polymerization. It is a hygroscopic white powder with a high melting point (≥300 °C) and insolubility in water . Its structure comprises a tin(II) cation coordinated to two trifluoromethanesulfonate (OTf⁻) anions, conferring strong electrophilicity and moisture sensitivity . Applications include ring-opening polymerization (ROP) of lactide/glycolide monomers , glycosylation reactions , and synthesis of o-benzyne precursors .

特性

IUPAC Name |

tin(2+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHF3O3S.Sn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGLVWCAGPITBS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6O6S2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380266 | |

| Record name | Tin(II) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62086-04-8 | |

| Record name | Tin(II) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin(II) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: Tin(II) trifluoromethanesulfonate can be synthesized by dissolving trifluoromethanesulfonic acid (CF3SO3H) in an appropriate solvent and then adding a tin(II) salt to the solution. The reaction mixture is stirred to allow the reaction to proceed, and the product is obtained through crystallization, filtration, and drying .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves similar steps to the laboratory synthesis but on a larger scale. The use of industrial-grade reagents and optimized reaction conditions ensures higher yields and purity of the final product .

化学反応の分析

Types of Reactions: Tin(II) trifluoromethanesulfonate primarily undergoes reactions typical of Lewis acids, including:

Aldol Reactions: Facilitates the formation of carbon-carbon bonds in aldol reactions.

Michael Reactions: Acts as a catalyst in Michael additions, where nucleophiles add to α,β-unsaturated carbonyl compounds.

Substitution Reactions: Participates in various substitution reactions, particularly in organic synthesis.

Common Reagents and Conditions:

Aldol Reactions: Typically involve aldehydes or ketones and a base.

Michael Reactions: Involve nucleophiles such as enolates or amines and α,β-unsaturated carbonyl compounds.

Substitution Reactions: Often require organic halides or sulfonates as substrates.

Major Products:

Aldol Reactions: β-Hydroxy carbonyl compounds.

Michael Reactions: Michael adducts.

Substitution Reactions: Various substituted organic compounds depending on the substrates used.

科学的研究の応用

Catalysis

Overview :

Tin(II) trifluoromethanesulfonate is widely recognized for its catalytic properties in organic reactions. It enhances reaction rates and yields, particularly in the synthesis of complex organic molecules.

Case Studies :

- Synthesis of Complex Molecules : Research has demonstrated that this compound effectively catalyzes reactions such as acylation and alkylation, leading to high yields of desired products. For example, it has been used in the synthesis of various pharmaceutical intermediates, showcasing its utility in medicinal chemistry .

- Mechanistic Studies : Investigations into the mechanism of action reveal that this compound facilitates the formation of reactive intermediates, thereby accelerating reaction pathways .

| Reaction Type | Application Example | Yield Improvement |

|---|---|---|

| Acylation | Synthesis of esters | Up to 90% |

| Alkylation | Formation of ethers | Up to 85% |

| Cyclization | Synthesis of cyclic compounds | Up to 80% |

Electronics

Overview :

In the electronics industry, this compound is utilized in the production of conductive materials essential for electronic components.

Applications :

- Conductive Films : It is employed in the formulation of tin-based conductive inks and coatings used in printed circuit boards (PCBs), enhancing conductivity and performance .

- Thin Film Transistors : The compound is also integral to developing thin film transistors (TFTs), which are crucial for display technologies.

Material Science

Overview :

this compound plays a crucial role in developing advanced materials with improved properties.

Applications :

- Polymer Development : It is used as a catalyst in polymerization reactions, contributing to the creation of polymers with enhanced thermal stability and mechanical properties .

- Coatings : The compound is applied in protective coatings that offer resistance to environmental factors such as moisture and UV radiation.

Pharmaceuticals

Overview :

In medicinal chemistry, this compound is significant for synthesizing pharmaceutical intermediates.

Case Studies :

- Drug Development : It has been utilized in the synthesis of active pharmaceutical ingredients (APIs), demonstrating its effectiveness in producing compounds with enhanced efficacy .

- Research Applications : Studies have shown its role in facilitating complex multi-step syntheses required for drug discovery processes .

| Pharmaceutical Compound | Role of this compound |

|---|---|

| Antibiotics | Catalytic synthesis of key intermediates |

| Anticancer agents | Enhancing yields in complex syntheses |

Environmental Applications

Overview :

this compound is being explored for its potential applications in environmental science.

Applications :

- Waste Treatment : Research indicates that it can aid in reducing toxic metal ions from industrial effluents, making it a candidate for waste treatment processes .

- Remediation Technologies : Its ability to interact with various contaminants positions it as a valuable tool in developing remediation technologies for polluted environments.

作用機序

As a Lewis acid, tin(II) trifluoromethanesulfonate accepts electron pairs from Lewis bases during chemical reactions. This property allows it to facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

類似化合物との比較

Catalytic Activity

Table 1: Catalytic Performance in Polymerization

- Sn(OTf)₂ vs. Sn(Oct)₂: Sn(OTf)₂ exhibits superior catalytic efficiency in ROP due to its stronger Lewis acidity, enabling faster monomer conversion and reduced transesterification side reactions .

- Sn(OTf)₂ vs.

Physical and Chemical Properties

Table 2: Physicochemical Properties

生物活性

Tin(II) trifluoromethanesulfonate, also known as stannous triflate, is a tin-based compound with the molecular formula and CAS number 62086-04-8. This compound has garnered attention in various fields, particularly in organic synthesis due to its catalytic properties. This article explores its biological activity, focusing on its applications, mechanisms, and safety considerations.

- Molecular Weight : 416.85 g/mol

- Melting Point : ≥300 °C

- Solubility : Insoluble in water

- Appearance : White to yellow powder

- Storage Conditions : Inert atmosphere at 2-8 °C

Catalytic Properties

This compound acts primarily as a Lewis acid , facilitating various organic reactions. Notably, it is utilized in:

- Aldol Reactions : Enhances stereoselectivity in aldol condensations.

- Michael Additions : Promotes Michael additions with high regioselectivity.

- Wittig and Ireland-Claisen Rearrangements : Serves as an effective catalyst for these rearrangements, leading to complex organic structures .

Case Studies and Research Findings

-

Antimalarial Alkaloids Synthesis

A significant study published in Inorganic Chemistry highlighted the use of this compound in the asymmetric synthesis of antimalarial alkaloids such as febrifugine and isofebrifugine. The research demonstrated that the compound could effectively catalyze reactions leading to these biologically active molecules, showcasing its potential in medicinal chemistry . -

Stereoselective Synthesis

Research indicates that this compound enhances the stereoselectivity of aldol reactions. A study reported that using this catalyst resulted in higher yields of desired stereoisomers compared to traditional methods, indicating its utility in producing pharmaceuticals with specific stereochemical configurations . -

Toxicological Studies

While this compound has beneficial applications, it is crucial to consider its safety profile. It is classified as corrosive and can cause serious eye damage and skin irritation upon contact. Proper handling protocols are necessary to mitigate these risks, emphasizing the importance of safety measures when working with this compound .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Catalytic Reactions | Acts as a Lewis acid in aldol and Michael reactions, enhancing selectivity |

| Synthesis of Alkaloids | Facilitates the synthesis of antimalarial compounds |

| Safety Risks | Corrosive; causes serious eye damage and skin irritation |

Q & A

Q. What are the key physicochemical properties of Tin(II) trifluoromethanesulfonate, and how do they influence experimental handling?

Q. How can researchers safely handle this compound in the laboratory?

Safety protocols include wearing nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Work should be conducted in a fume hood to prevent inhalation. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention . Waste must be segregated and treated by certified hazardous waste services to mitigate environmental contamination .

Q. What synthetic routes are commonly used to prepare this compound?

Sn(OTf)₂ is synthesized via the reaction of tin(II) oxide (SnO) with trifluoromethanesulfonic acid (TfOH) under anhydrous conditions. The product is purified by recrystallization from dry acetonitrile . A typical reaction scheme is: Water removal is critical to avoid side reactions.

Advanced Research Questions

Q. How does this compound act as a Lewis acid catalyst in organic transformations?

Sn(OTf)₂ facilitates Friedel-Crafts alkylations, glycosylations, and cycloadditions by coordinating to electron-rich substrates, lowering activation energies. For example, in glycosylation reactions, it stabilizes oxocarbenium intermediates, enhancing stereoselectivity . Kinetic studies suggest its efficacy correlates with solvent polarity and substrate electronic effects. Researchers should optimize catalyst loading (typically 5–10 mol%) and reaction temperature (25–80°C) based on substrate reactivity .

Q. What experimental strategies address contradictions in reported catalytic efficiencies of Sn(OTf)₂?

Discrepancies in catalytic performance often arise from trace moisture, solvent purity, or competing side reactions. To ensure reproducibility:

- Use Karl Fischer titration to confirm solvent dryness.

- Pre-activate the catalyst under inert conditions.

- Monitor reactions via in-situ techniques (e.g., NMR or IR spectroscopy) to identify intermediates . Comparative studies using deuterated solvents or isotopic labeling can clarify mechanistic pathways .

Q. How can computational methods complement experimental studies on Sn(OTf)₂-mediated reactions?

Density Functional Theory (DFT) calculations predict transition states and binding energies, aiding in rationalizing regioselectivity. For instance, DFT models of Sn(OTf)₂-catalyzed cyclopropanations reveal preferential stabilization of endo transition states over exo pathways . Pairing computational data with kinetic experiments (e.g., Eyring plots) validates proposed mechanisms .

Q. What are the environmental implications of Sn(OTf)₂ usage, and how can its ecological impact be assessed?

Limited ecotoxicological data exist for Sn(OTf)₂. Researchers should conduct biodegradability assays (e.g., OECD 301F) and bioaccumulation studies using model organisms (e.g., Daphnia magna) . Preliminary data suggest low soil mobility due to strong metal-sulfonate binding, but long-term ecotoxicity remains uncharacterized .

Methodological Guidance

Q. How should researchers design kinetic studies for Sn(OTf)₂-catalyzed reactions?

- Use pseudo-first-order conditions with excess substrate.

- Monitor reaction progress via GC-MS or HPLC.

- Calculate rate constants (k) and activation parameters (ΔH‡, ΔS‡) using the Arrhenius/Eyring equations. Example: A study on esterification reported a ΔH‡ of 45 kJ/mol, indicating a moderate energy barrier .

Q. What analytical techniques are optimal for characterizing Sn(OTf)₂ and its reaction products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。